tert-Butyl 6-oxohexylcarbamate

Overview

Description

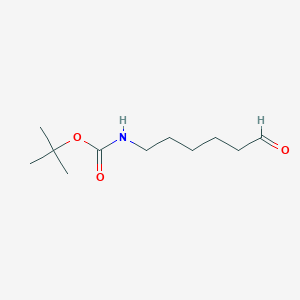

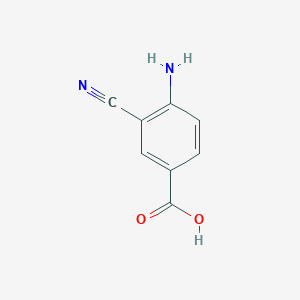

Tert-Butyl 6-oxohexylcarbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives : tert-Butyl 6-oxohexylcarbamate is used in chemical synthesis processes. For instance, it has been employed in the preparation of specific compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, which involves several steps including the protection of amino groups and condensation reactions (Wu, 2011).

Role in Gel Formation and Sensory Materials : The tert-butyl moiety has been found to play a significant role in the formation of gels and sensory materials. Studies on benzothizole-modified carbazole derivatives showed that those with a tert-butyl group could form organogels, which are used as fluorescent sensory materials to detect acid vapors (Sun et al., 2015).

Enantioselective Synthesis : this compound is used in enantioselective synthesis, which is crucial in producing compounds with specific chiral properties. This approach is vital for creating intermediates for potent antagonists in pharmacology (Campbell et al., 2009).

Applications in Biosynthesis

- Biosynthesis of Key Intermediates : This compound plays a role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing cholesterol-lowering drugs. The use of carbonyl reductase in organic solvents for this synthesis has been documented, highlighting its significance in biotechnological applications (Liu et al., 2018).

Environmental Impact and Safety

Genotoxicity Studies : Research on related compounds like methyl-tert-butyl ether suggests that tert-butyl compounds can have genotoxic effects, indicating the need for careful handling and environmental considerations in their use (Chen et al., 2008).

Photophysical Properties : Studies on cationic iridium complexes with tert-butyl carbazole derivatives have explored their unique photophysical properties, including aggregation-induced phosphorescent emission, which can be applied in organic vapor sensing and other luminescent applications (Shan et al., 2011).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 6-oxohexylcarbamate” was not found, it’s important to note that carbamates are exceptionally sensitive to heat, light, and tend to decompose rapidly when in contact with acid, alkali, and metal ions . They are prone to trigger explosive decomposition, susceptibility to shock, explosion, or rapid combustion .

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as tert-butanol and tert-butyloxycarbonyl group have been found to interact with targets like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and gag-pol polyprotein . These targets play crucial roles in various biological processes, including protein synthesis and degradation, and viral replication.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 6-oxohexylcarbamate plays a significant role in biochemical reactions. It acts as an inhibitor or agonist in various biochemical pathways . The compound interacts with enzymes such as sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, and potassium hydrogencarbonate . These interactions are crucial for the compound’s function as a linker in PROTAC (proteolysis-targeting chimeras) technology . The nature of these interactions involves the formation of stable complexes that facilitate the degradation of target proteins.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to modulate the activity of specific proteins and enzymes, leading to changes in cellular function. For instance, it can inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical research and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as storage in an inert atmosphere and at low temperatures (below -20°C) . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. These interactions are essential for understanding the compound’s role in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus . The compound’s activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its biochemical activity .

Properties

IUPAC Name |

tert-butyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBTPVTHZTXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441417 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80860-42-0 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)